molecular formula C7H7BrN2O B2437796 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde CAS No. 2490401-76-6

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde

Cat. No. B2437796
CAS RN: 2490401-76-6
M. Wt: 215.05
InChI Key: NXEQCPNHHMHWDC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde is 215.05 . The InChI code is 1S/C7H7BrN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-5H,1-2H2 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic Applications

  • Palladium-Catalyzed Cyclization : A study by Cho and Kim (2008) explored the use of related compounds in palladium-catalyzed cyclization processes. This process involves cyclizing 3-bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions to yield various compounds. This type of reaction is significant in the field of organic synthesis and material science (Cho & Kim, 2008).

Organic Synthesis

  • Prins Cyclization : Kumar, Dey, and Banerjee (2018) reported a method for the stereoselective construction of hexahydrooxonines and octahydrocyclopenta[b]pyran using cyclopropane carbaldehydes. Their work demonstrates the potential of these compounds in creating complex organic structures (Kumar, Dey, & Banerjee, 2018).

  • Photophysical Properties : Xu and Yu (2011) investigated the properties of related compounds, such as 4-bromothiophene-2-carbaldehyde, for their potential in developing organic light-emitting diode materials. Their study sheds light on the use of these compounds in electronic and photonic applications (Xu & Yu, 2011).

  • Asymmetric Cyclopropanation : Research by Kubiak et al. (2022) delves into the enantioselective synthesis of cyclopropane carbaldehydes, showcasing the application of these compounds in creating enantioselective molecules. This has significant implications in the pharmaceutical and chemical industries (Kubiak et al., 2022).

Antimicrobial and Biological Applications

  • Antimicrobial Activity : Sangani et al. (2012) synthesized derivatives bearing phenoxypyrazole and assessed their antimicrobial activity. The study highlights the potential of these compounds in developing new antimicrobial agents (Sangani et al., 2012).

  • Synthesis of Heterocycles : Baashen, Abdel-Wahab, and El‐Hiti (2017) used similar compounds for synthesizing novel heterocycles. These findings are crucial for the advancement of organic chemistry and drug development (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-bromopyrazol-1-yl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEQCPNHHMHWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde

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